4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a chlorine substituent at position 4, a 2,2,2-trifluoroethyl group at position 1, and an amine at position 3. Its molecular formula is C₅H₆ClF₃N₃, with an approximate molecular weight of 200.6 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties through substituent variation .
The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing stability and influencing solubility. The chlorine atom at position 4 further modifies electronic and steric characteristics, making this compound a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGWHDOWQAVIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 2,2,2-trifluoroethylamine under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or halogen bonding interactions with target proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects at Position 1: The 2,2,2-trifluoroethyl group (as in the target compound) imparts strong electron-withdrawing effects, reducing electron density on the pyrazole ring and enhancing metabolic stability.
Substituent Effects at Position 4: Chlorine increases molecular polarity and hydrogen-bonding capacity compared to methyl (), which elevates lipophilicity (LogP ~3.1 vs. ~2.5).
Synthetic Considerations :
- The trifluoroethyl group is typically introduced via alkylation using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (e.g., Cs₂CO₃ in DMF) .
- Benzyl derivatives are synthesized via nucleophilic substitution with benzyl halides, requiring milder conditions due to the reactivity of aromatic substituents .
Physicochemical Properties :
- The trifluoroethyl group reduces boiling points compared to benzyl analogs due to lower molecular weight.
- Aromatic substituents (e.g., benzyl) increase melting points and crystalline stability .
Biological Activity
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula CHClFN and a molecular weight of 214.57 g/mol. It features a chloro group, a trifluoroethyl group, and a pyrazole moiety, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 214.57 g/mol |
| Boiling Point | 264.7 ± 40.0 °C (Predicted) |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.80 ± 0.10 (Predicted) |
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. The mechanism involves inhibition of specific enzymes linked to inflammatory pathways. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor potential. They have been shown to target various cancer-related pathways by inhibiting key proteins involved in cell proliferation and survival. Specifically, compounds with similar structures have demonstrated efficacy against BRAF(V600E), a common mutation in melanoma .
Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds similar to this compound exhibited moderate to excellent activity against bacterial strains such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Research : In vitro studies revealed that the compound significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Antitumor Efficacy : A recent study focused on the structure-activity relationship (SAR) of pyrazole derivatives showed that modifications at the pyrazole ring could enhance antitumor activity against various cancer cell lines, including those expressing mutated BRAF .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and tumor progression.
- Cell Membrane Interaction : The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Q & A
Q. What are the common synthetic routes and purification strategies for 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with condensation reactions of substituted pyrazole precursors. For example, trifluoroethylation can be achieved using 2,2,2-trifluoroethylhydrazine (via nucleophilic substitution or reductive amination) , followed by chlorination at the 4-position using POCl₃ or similar reagents. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane). Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) improves crystallinity for structural verification .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (for unambiguous bond-length/angle determination) , complemented by ¹H/¹³C NMR (e.g., trifluoroethyl group signals at δ ~3.8–4.2 ppm for CH₂CF₃ and δ ~125 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 229.0294 for C₅H₆ClF₃N₃) .
Advanced Research Questions
Q. What is the role of the trifluoroethyl group in modulating the compound’s physicochemical and biological properties?
- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism (C–F bonds resist enzymatic cleavage) and increases lipophilicity (logP ~1.8), improving membrane permeability. Its strong electron-withdrawing effect lowers the pKa of adjacent amines (e.g., pyrazole-NH₂), altering protonation states under physiological conditions. Comparative studies with non-fluorinated analogs via density functional theory (DFT) reveal enhanced dipole moments, influencing receptor binding .
Q. How can researchers functionalize the pyrazole core to explore structure-activity relationships (SAR)?
- Methodological Answer : Position-specific modifications include:
- C-5 substitution : Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
- N-1 alkylation : Use of alkyl halides or Mitsunobu reactions to introduce diverse substituents .
- Mannich reactions : Introduction of aminomethyl groups at C-3 for enhanced solubility . Parallel synthesis libraries (e.g., 96-well plate format) enable rapid SAR screening .
Q. How should researchers address contradictions in biological activity data across fluorinated pyrazole derivatives?
- Methodological Answer : Contradictions often arise from divergent assay conditions (e.g., buffer pH affecting ionization) or off-target effects. Mitigation strategies:
Q. What crystallographic insights inform the design of analogs targeting enzyme active sites?
- Methodological Answer : Single-crystal X-ray structures (e.g., triclinic P1 space group, a = 10.25 Å, b = 10.46 Å) reveal planar pyrazole rings with dihedral angles <5° relative to trifluoroethyl groups, suggesting rigidity advantageous for target engagement . Docking studies (e.g., AutoDock Vina) guided by these structures optimize substituent orientation for hydrogen bonding (e.g., NH₂ with catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
